molecular formula C7H12O2 B8689036 2-(3-ethyloxetan-3-yl)acetaldehyde

2-(3-ethyloxetan-3-yl)acetaldehyde

Cat. No. B8689036
M. Wt: 128.17 g/mol
InChI Key: TZONGAPJBLARQY-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

Step A In a manner similar to the methods described in Example 112a Step A. Step B., and Step C., 3-ethyl-3-oxetanemethanol (TCI-US) (3.5 g, 30 mmol) was reacted with triethylamine (6.6 g, 60 mmol) and treated with NaCN (2.2 g, 46 mmol) in anhydrous dimethyl sulfoxide at 130° C., followed by the reaction with DIBAL (1 M in heptane, 27 mL, 27 mmol) in dichloromethane at 0° C. to give (3-ethyl-oxetan-3-yl)-acetaldehyde as a light yellow oil (Yield: 2.5 g, 26% for three steps).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1(CO)[CH2:6][O:5][CH2:4]1)[CH3:2].C(N([CH2:14][CH3:15])CC)C.[C-]#N.[Na+].CC(C[AlH]CC(C)C)C.CS(C)=[O:30]>ClCCl>[CH2:1]([C:3]1([CH2:14][CH:15]=[O:30])[CH2:6][O:5][CH2:4]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)C1(COC1)CO
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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